6-amino-2-oxo-1-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1,2-dihydro-5-pyrimidinecarbonitrile
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Description
6-amino-2-oxo-1-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1,2-dihydro-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C14H11N7O and its molecular weight is 293.29. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis
An efficient microwave-assisted synthesis method for producing triazolopyrimidine derivatives, including compounds structurally related to "6-amino-2-oxo-1-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1,2-dihydro-5-pyrimidinecarbonitrile", has been developed. This green chemistry approach offers high yields and rapid synthesis times. The study also explores the QSAR predictions, identifying potential anticonvulsant agents among the synthesized derivatives (Divate & Dhongade-Desai, 2014).
Aminomethylation Reactions
Research into the aminomethylation of 6-amino-pyrimidinecarbonitriles has led to the synthesis of pyrido[1,2-a][1,3,5]triazine derivatives. This includes structural analysis through X-ray diffraction, highlighting the method's utility for generating complex heterocyclic structures (Khrustaleva et al., 2014).
Antibacterial Activity
A novel synthesis approach utilizing magnetic nano Fe3O4 particles as catalysts under solvent-free conditions was applied to create pyrazolopyrimidine derivatives from 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives. This environmentally friendly reaction not only streamlined the synthesis process but also allowed for the evaluation of these compounds' antibacterial activity, underscoring the potential for discovering new antimicrobial agents (Rostamizadeh et al., 2013).
Anticancer and Anti-inflammatory Agents
A synthesis and biological evaluation study focused on pyrazolopyrimidines derivatives for their anticancer and anti-5-lipoxygenase activities, revealing the potential therapeutic applications of these compounds. This research underscores the versatility of pyrimidine derivatives in medicinal chemistry, particularly in the development of new treatments for cancer and inflammation (Rahmouni et al., 2016).
Green Synthesis Methods
Another study demonstrated a green synthesis method for triazolopyrimidines, utilizing a one-pot reaction that emphasizes operational simplicity, high yield, and selectivity. This research highlights the ongoing efforts to develop more sustainable and efficient synthetic routes in the field of heterocyclic chemistry (Ablajan et al., 2012).
Properties
IUPAC Name |
6-amino-2-oxo-1-phenyl-4-(1,2,4-triazol-1-ylmethyl)pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N7O/c15-6-11-12(7-20-9-17-8-18-20)19-14(22)21(13(11)16)10-4-2-1-3-5-10/h1-5,8-9H,7,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDXICBCKPZZSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=NC2=O)CN3C=NC=N3)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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